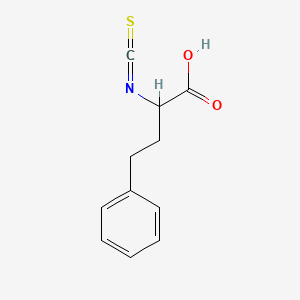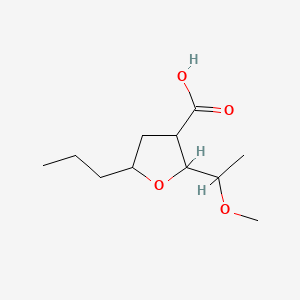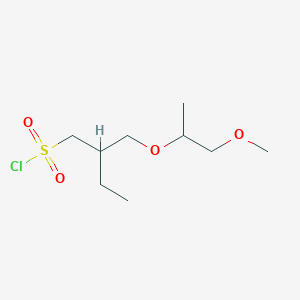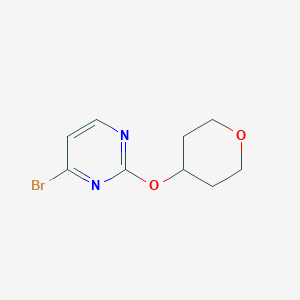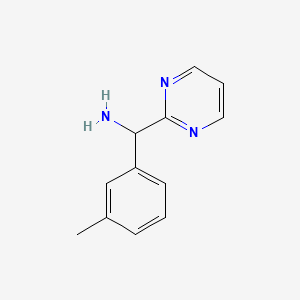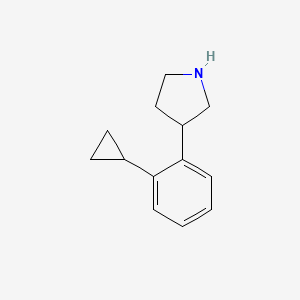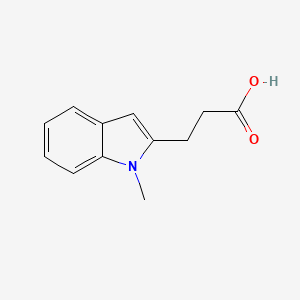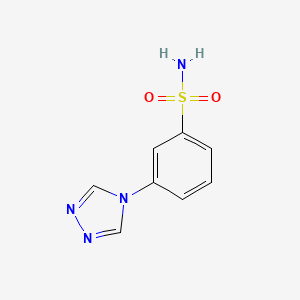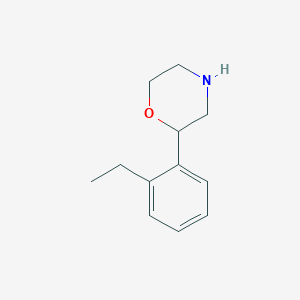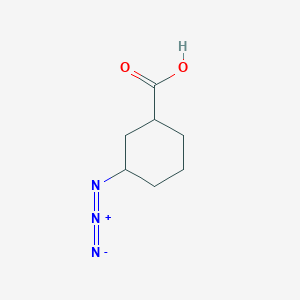
3-Azidocyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azidocyclohexane-1-carboxylic acid: is an organic compound characterized by the presence of an azide group (-N₃) attached to the cyclohexane ring and a carboxylic acid group (-COOH) at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azidocyclohexane-1-carboxylic acid typically involves the following steps:
Formation of Cyclohexane-1-carboxylic acid: This can be achieved through the oxidation of cyclohexane using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Introduction of the Azide Group: The carboxylic acid group is converted to an acyl chloride using reagents like thionyl chloride (SOCl₂). The acyl chloride is then reacted with sodium azide (NaN₃) to introduce the azide group, forming this compound.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The azide group can undergo substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Various substituted cyclohexane derivatives.
Reduction: 3-Aminocyclohexane-1-carboxylic acid.
Cycloaddition: 1,2,3-Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Biology and Medicine: The compound is explored for its potential in drug discovery and development, especially in the synthesis of bioactive molecules and as a precursor for the synthesis of triazole-based pharmaceuticals.
Industry: In the industrial sector, 3-Azidocyclohexane-1-carboxylic acid can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 3-Azidocyclohexane-1-carboxylic acid primarily involves its reactivity due to the presence of the azide group. The azide group can participate in various chemical reactions, leading to the formation of new compounds with different biological and chemical properties. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1-carboxylic acid: Lacks the azide group, making it less reactive in certain types of chemical reactions.
3-Aminocyclohexane-1-carboxylic acid: Formed by the reduction of the azide group, it has different reactivity and applications compared to the azide derivative.
Cyclohexane-1,3-dicarboxylic acid: Contains an additional carboxylic acid group, leading to different chemical properties and reactivity.
Uniqueness: 3-Azidocyclohexane-1-carboxylic acid is unique due to the presence of the azide group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through various chemical reactions. This makes it a valuable compound in synthetic organic chemistry and medicinal chemistry.
Eigenschaften
Molekularformel |
C7H11N3O2 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
3-azidocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c8-10-9-6-3-1-2-5(4-6)7(11)12/h5-6H,1-4H2,(H,11,12) |
InChI-Schlüssel |
DFFGFVLWRXEXJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1)N=[N+]=[N-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



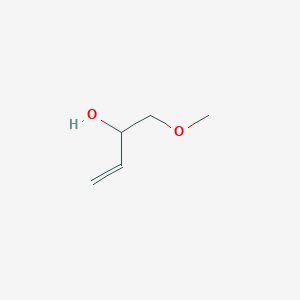
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid](/img/structure/B13622514.png)
